molecular formula C15H15N3O3S B5603877 N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide

N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide

Cat. No. B5603877
M. Wt: 317.4 g/mol
InChI Key: HIPGUSURJNRDBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide involves multi-component reactions, employing various starting materials and catalysts. For instance, compounds similar in structure were synthesized using reactions involving aryl-3-oxobutanamides, salicylaldehyde, and urea in the presence of NaHSO4 as a catalyst. The synthesis pathways typically involve cyclization reactions, condensations, and modifications of different functional groups (Gein et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the structure of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was elucidated using IR and 1H NMR spectroscopy and confirmed through X-ray analysis (Gein et al., 2017).

Chemical Reactions and Properties

Compounds containing the 1,2,4-oxadiazole moiety, similar to this compound, are known to participate in various chemical reactions. These reactions include heterocyclic substitutions, ring transformations, and reactions with nucleophiles and electrophiles. The oxadiazole ring contributes significantly to the compound's chemical behavior, affecting its reactivity and interaction with other molecules (Latthe & Badami, 2007).

Scientific Research Applications

Antidiabetic Applications

Compounds containing the 1,2,4-oxadiazole moiety have been synthesized and evaluated for their antidiabetic activity, utilizing the α-amylase inhibition assay. This demonstrates the potential of these structures in the development of new antidiabetic agents (Lalpara et al., 2021).

Anti-inflammatory and Analgesic Agents

Benzothiophene derivatives have been identified as potent anti-inflammatory and analgesic agents. Novel compounds based on benzodifuranyl and benzothiazole structures derived from visnaginone and khellinone showed significant COX-2 inhibition, highlighting their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).

Anticancer Activity

Research on 1,3,4-oxadiazole and benzothiazole derivatives has uncovered promising chemotherapeutic properties. Specific compounds exhibited high inhibitory activity against lung and breast cancer cell lines, suggesting their potential as lead compounds for cancer therapy (Kaya et al., 2017).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives have shown effective nematocidal activities, presenting a new avenue for the development of nematicides. These compounds demonstrated significant mortality rates against nematodes, offering a potential solution for agricultural pests (Liu et al., 2022).

Antimicrobial Applications

Compounds with 1,3,4-oxadiazole structures have been synthesized and assessed for their antimicrobial properties. Some derivatives exhibited significant activity against various bacteria, contributing to the search for new antimicrobial agents (Rajeeva et al., 2009).

properties

IUPAC Name

N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzothiophene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-20-6-4-13-17-14(21-18-13)9-16-15(19)11-2-3-12-10(8-11)5-7-22-12/h2-3,5,7-8H,4,6,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPGUSURJNRDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)CNC(=O)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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